6,13-dihydro-5H-indolo[3,2-c]acridine
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Overview
Description
6,13-dihydro-5H-indolo[3,2-c]acridine is a polycyclic aromatic compound that belongs to the class of indoloacridines These compounds are known for their unique structural features, which include fused indole and acridine rings
Mechanism of Action
Target of Action
It’s known that nitrogen heterocyclic compounds, which include 6,13-dihydro-5h-indolo[3,2-c]acridine, play a prominent role in biological functions such as bioenergetic transport agents .
Mode of Action
It’s known that alterations in the chemical structure of nitrogen heterocyclic compounds can influence their biological properties .
Biochemical Pathways
It’s known that nitrogen heterocyclic compounds are common in animal and plant cells and play a significant role in various biological functions .
Result of Action
It’s known that nitrogen heterocyclic compounds can have various biological properties, such as anticancer properties .
Action Environment
The environment can drastically change the photophysics and photostability of this compound. For instance, the formation of hydrogen bonds with alcohols leads to a significant decrease of the triplet formation efficiency and an increase of photostability .
Biochemical Analysis
Biochemical Properties
It is known that this compound is involved in various biochemical reactions . Unfortunately, the specific enzymes, proteins, and other biomolecules it interacts with have not been identified yet .
Cellular Effects
It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 6,13-dihydro-5H-indolo[3,2-c]acridine vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 6,13-dihydro-5H-indolo[3,2-c]acridine involves the Friedlander condensation reaction. This method uses 2-amino-5-chlorobenzophenone and active methylene compounds such as 3,4-dihydro-2H-carbazol-1(9H)-ones in the presence of tin(IV) oxide nanoparticles under microwave irradiation . This approach is noted for being practical and eco-friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Friedlander condensation method mentioned above could be adapted for larger-scale production. The use of microwave irradiation and tin(IV) oxide nanoparticles can enhance reaction efficiency and yield, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6,13-dihydro-5H-indolo[3,2-c]acridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated indoloacridine derivatives.
Substitution: Functionalized indoloacridine derivatives with halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
6,13-dihydro-5H-indolo[3,2-c]acridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]acridine
- 6,13-dihydro-5H-indolo[3,2-c]acridine derivatives
Uniqueness
This compound is unique due to its specific structural arrangement of indole and acridine rings, which imparts distinct chemical and biological properties. Compared to its derivatives, this compound exhibits a balance of stability and reactivity, making it a versatile candidate for various applications.
Properties
IUPAC Name |
6,13-dihydro-5H-indolo[3,2-c]acridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-7-16-12(5-1)11-13-9-10-15-14-6-2-4-8-17(14)21-19(15)18(13)20-16/h1-8,11,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGKDCQBVFJRLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4C=C31)NC5=CC=CC=C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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